![molecular formula C20H17N3OS B2366936 2-methyl-N-(2-(thiophen-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 1796947-09-5](/img/structure/B2366936.png)

2-methyl-N-(2-(thiophen-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

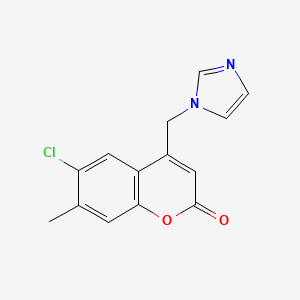

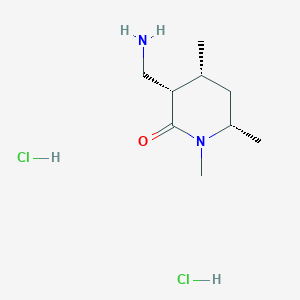

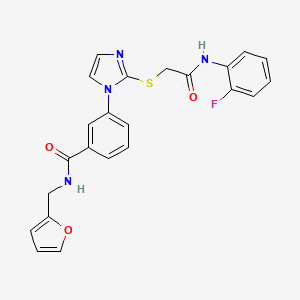

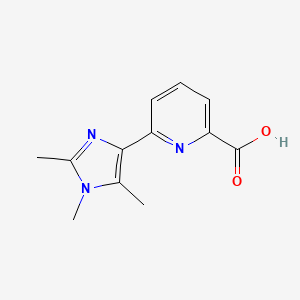

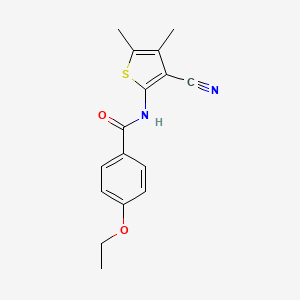

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis

The structure of imidazole derivatives has been confirmed by 1H and 13C NMR and mass spectral analysis .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

Antitumor Activity

Imidazo[1,2-a]pyridine-3-carboxamide derivatives have been studied for their potential antitumor properties. Notably, imidazole derivatives, including imidazo[1,2-a]pyridine, are recognized for their role in the synthesis of compounds with different biological properties, some of which have demonstrated promising antitumor activity in preclinical stages (Iradyan, 2009).

Chemical Properties and Applications

Imidazo[1,2-a]pyridine-3-carboxamide derivatives are part of a broader class of compounds known for their fascinating variability in chemical properties and applications. The compounds containing imidazo[1,2-a]pyridine have been comprehensively reviewed, with focus on their preparation procedures, properties, and applications in different fields, including biological and electrochemical activities (Boča, 2011).

CNS Drug Synthesis

These derivatives are also explored in the context of synthesizing novel drugs for the Central Nervous System (CNS). It is highlighted that heterocycles containing nitrogen, sulfur, and oxygen atoms, similar to imidazo[1,2-a]pyridine-3-carboxamide, form the largest class of organic compounds that are pivotal in developing new CNS drugs (Saganuwan, 2017).

Antioxidant Properties

Research on benzothiazole derivatives, which are structurally related to imidazo[1,2-a]pyridine-3-carboxamide, has shown potential in improving antioxidating activities, suggesting the possibility of beneficial health applications of these derivatives (Erbin, 2013).

Role in Inhibiting Cytochrome P450 Isoforms

Imidazo[1,2-a]pyridine-3-carboxamide derivatives are also significant in the context of drug metabolism, specifically in the inhibition of Cytochrome P450 isoforms, which is crucial for predicting drug-drug interactions in pharmaceutical development (Khojasteh, 2011).

Applications in Optoelectronic Materials

Compounds with imidazo[1,2-a]pyridine structures are also valuable in the development of optoelectronic materials. The incorporation of such structures into π-extended conjugated systems is of great importance for creating novel materials for applications in organic light-emitting diodes, colorimetric pH sensors, and other advanced technological applications (Lipunova, 2018).

In Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold, a close relative of imidazo[1,2-a]pyridine-3-carboxamide, is a crucial heterocyclic nucleus in medicinal chemistry. It has been used to develop various bioactive molecules, including successful kinase inhibitors. This highlights the importance of this scaffold in the quest for novel therapeutic applications (Garrido, 2021).

Mécanisme D'action

Target of Action

The compound 2-methyl-N-(2-(thiophen-3-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide is a derivative of imidazole . Imidazole derivatives have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

Imidazole derivatives have been known to interact with various targets leading to a wide range of biological activities . The interaction of the compound with its targets and the resulting changes would depend on the specific target it binds to.

Biochemical Pathways

Imidazole derivatives have been known to affect various biochemical pathways due to their broad range of biological activities . The downstream effects would depend on the specific pathway that the compound affects.

Safety and Hazards

Orientations Futures

Nowadays, Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . Therefore, there is a great importance of heterocyclic ring containing drugs .

Propriétés

IUPAC Name |

2-methyl-N-[(2-thiophen-3-ylphenyl)methyl]imidazo[1,2-a]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS/c1-14-19(23-10-5-4-8-18(23)22-14)20(24)21-12-15-6-2-3-7-17(15)16-9-11-25-13-16/h2-11,13H,12H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUVWZHNSGFKSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CC=CC=C3C4=CSC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,8-Dihydro-5H-pyrano[4,3-b]pyridin-8-amine](/img/structure/B2366856.png)

![4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline](/img/structure/B2366860.png)

![2-(3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2366866.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2366867.png)

![2-(4-ethoxyphenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2366871.png)

![4-[(2,5-dimethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2366876.png)